molecular formula C32H46O16 B600701 Secoisolariciresinol diglucoside CAS No. 148244-82-0

Secoisolariciresinol diglucoside

Cat. No. B600701
M. Wt: 686.71
InChI Key:
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Description

Secoisolariciresinol diglucoside (SDG) is an antioxidant phytoestrogen found in flax, sunflower, sesame, and pumpkin seeds . It is a precursor of mammalian lignans, which are produced in the colon from chemicals in foods . In food, it can be found in commercial breads containing flaxseed .


Synthesis Analysis

SDG can be isolated from de-fatted flaxseed by extraction of the lignan polymer precursor with a water/acetone mixture, followed by acetone removal and alkaline hydrolysis . A study used alcoholic ammonium hydroxide to directly hydrolyze and extract SDG from flaxseed hull in a one-pot reaction .


Molecular Structure Analysis

SDG has a molecular weight of 686.704 g·mol−1 and a chemical formula of C32H46O16 . Its IUPAC name is (8R,8′R)-4,4′-Dihydroxy-3,3′-dimethoxylignane-9,9′-diyl di (β-D-glucopyranoside) .


Chemical Reactions Analysis

SDG undergoes various chemical reactions. For instance, it can be hydrolyzed and extracted from flaxseed hull using alcoholic ammonium hydroxide . The yield of SDG was found to be 23.3 mg/g under optimal extraction conditions .


Physical And Chemical Properties Analysis

SDG is a phytochemical present in flax, sunflower, sesame, and pumpkin seeds . It is a precursor of mammalian lignans and a phytoestrogen . SDG has been shown to have antioxidant and cardioprotective properties .

Scientific Research Applications

Anticancer Activity

Field: Oncology Application: SDG has shown potential in inhibiting the growth of various types of cancer cells, including melanoma, colon cancer, and breast tumor cells . Methods: While the exact methods vary depending on the type of cancer, the general approach involves administering SDG to cancer cells and observing its effects . Results: Studies have shown that SDG can inhibit the growth of these cancer cells, suggesting its potential as a therapeutic agent .

Antioxidant Activity

Field: Biochemistry Application: SDG has been found to exhibit antioxidant properties, which can help protect cells from damage caused by free radicals . Methods: This is typically tested in vitro by exposing cells to oxidative stress and observing the protective effects of SDG . Results: SDG has been shown to counter oxidative stress in human colonic epithelial tissue and protect against mtDNA damage in vitro .

Antidiabetic Activity

Field: Endocrinology Application: SDG has shown potential in managing diabetes by improving insulin sensitivity and glucose metabolism . Methods: This is usually tested in animal models or in vitro using cell lines . Results: Studies have shown that SDG can have antidiabetic effects, although more research is needed to fully understand its mechanisms .

Cholesterol-lowering Effects

Field: Cardiology Application: SDG has been found to lower cholesterol levels, which can help prevent cardiovascular diseases . Methods: This is typically tested in animal models or in vitro using cell lines . Results: Research has shown that SDG can lower cholesterol levels, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Prevention of Postmenopausal Osteoporosis

Field: Gynecology Application: SDG has shown potential in preventing postmenopausal osteoporosis . Methods: This is usually tested in animal models or in vitro using cell lines . Results: Studies have shown that SDG can have positive effects on bone health, although more research is needed to fully understand its mechanisms .

Protection of Myocardial Cells

Field: Cardiology Application: SDG has been found to protect myocardial cells from apoptosis . Methods: This is typically tested in vitro by inducing apoptosis in myocardial cells and observing the protective effects of SDG . Results: SDG has been shown to protect myocardial cells from apoptosis, suggesting its potential as a therapeutic agent for heart diseases .

High-Yield Production from Flaxseed Hull

Field: Food Production and Nutrition Application: SDG is extracted from flaxseed hull using alcoholic ammonium hydroxide in a one-pot reaction . Methods: The optimal extraction conditions include a material-liquid ratio of 1:20, a percentage of reagent ammonium hydroxide (25–28% of NH3 in water) in ethanol of 33.7% (pH=12.9), an extraction time of 4.9 hours, and an extraction temperature of 75.3°C . Results: Under these conditions, the yield of SDG was 23.3 mg/g, consistent with the predicted content of SDG in flaxseed hull (23.0 mg/g) .

Control of SDG Formation in Flax

Field: Plant Biology Application: UGT74S1, a gene in flax, controls the formation of SDG . Methods: Genome-wide mining for UGTs was performed, followed by phylogenetic and gene duplication analyses, heterologous gene expression, and enzyme assays . Results: UGT74S1 was found to be the key player in controlling SECO glucosylation into SDG in flax .

Anti-Inflammatory Activity

Field: Immunology Application: SDG has been found to exhibit anti-inflammatory properties, which can help in the management of chronic inflammatory diseases . Methods: This is typically tested in vitro by inducing inflammation in cell lines and observing the effects of SDG . Results: SDG has been shown to reduce inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Field: Neurology Application: SDG has shown potential in protecting neurons from damage, which can help in the management of neurodegenerative diseases . Methods: This is usually tested in animal models or in vitro using neuronal cell lines . Results: Studies have shown that SDG can have neuroprotective effects, although more research is needed to fully understand its mechanisms .

Safety And Hazards

SDG is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVBJPHMDABKJV-PGCJWIIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432760
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secoisolariciresinol diglucoside

CAS RN

158932-33-3
Record name Secoisolariciresinol diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158932-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secoisolariciresinol diglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECOISOLARICIRESINOL DIGLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4,870
Citations
P Johnsson, A Kamal-Eldin… - Journal of agricultural …, 2000 - ACS Publications
A method was developed for the analysis of secoisolariciresinol diglucoside (SDG) in flaxseeds. The analytical method involves extraction of defatted flaxseed flour with dioxane/ethanol…
Number of citations: 301 pubs.acs.org
JL Adolphe, SJ Whiting, BHJ Juurlink… - British Journal of …, 2010 - cambridge.org
Flaxseed is the richest source of the lignan secoisolariciresinol diglucoside (SDG). After ingestion, SDG is converted to secoisolariciresinol, which is further metabolised to the …
Number of citations: 375 www.cambridge.org
K Prasad - International journal of angiology, 2000 - thieme-connect.com
… Secoisolariciresinol diglucoside (SDG), an antioxidant isolated from flaxseed, is metabolized to secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL) in the body. The …
Number of citations: 358 www.thieme-connect.com
M Imran, N Ahmad, FM Anjum, MK Khan… - Nutrition …, 2015 - nutritionj.biomedcentral.com
… Flaxseed is the richest source of providing lignan precursor such as secoisolariciresinol diglucoside (SDG). This article reviews the studies relevant to experimental models in animals …
Number of citations: 142 nutritionj.biomedcentral.com
K Prasad, S Mantha, A Muir, N Westcott - Molecular and cellular …, 2000 - Springer
… Secoisolariciresinol diglucoside (SDG) has been isolated in pure form from defatted flaxseed [23]. Flaxseed contains secoisolariciresinol diglucoside (SDG), a plant lignan [23] which is …
Number of citations: 172 link.springer.com
P Kezimana, AA Dmitriev, AV Kudryavtseva… - Frontiers in …, 2018 - frontiersin.org
Secoisolariciresinol diglucoside (SDG), found mainly in flaxseed, is one of the essential lignans. SDG, as well as the beneficial fatty acid composition and high fiber content, has made …
Number of citations: 79 www.frontiersin.org
A Kuijsten, ICW Arts, TB Vree… - The Journal of …, 2005 - academic.oup.com
… pharmacokinetic parameters and urinary excretion of enterodiol and enterolactone were evaluated after consumption of their purified plant precursor, secoisolariciresinol diglucoside (…
Number of citations: 181 academic.oup.com
C Hu, YV Yuan, DD Kitts - Food and chemical toxicology, 2007 - Elsevier
The flaxseed lignan secoisolariciresinol diglucoside (SDG) and mammalian lignans enterodiol (ED) and enterolactone (EL) were previously shown to be effective antioxidants against …
Number of citations: 320 www.sciencedirect.com
K Prasad - Molecular and cellular biochemistry, 1997 - Springer
… Recently a method has been developed to isolate secoisolariciresinol diglucoside (SDG) from defatted flax-seed in large quantity (patent pending). We investigated the ability of SDG to …
Number of citations: 302 link.springer.com
JW Kang, J Park, HL Kim, Y Jung, DH Youn… - European Journal of …, 2018 - Elsevier
… Secoisolariciresinol diglucoside (SDG) is a main substance of lignan which belongs to the phytoestrogen family and exists abundantly in flaxseeds. In this study, SDG reduced the body …
Number of citations: 19 www.sciencedirect.com

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